2-(2-Cyclobutylphenyl)-2-methyloxirane
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Overview
Description
2-(2-Cyclobutylphenyl)-2-methyloxirane is an organic compound that features a cyclobutyl group attached to a phenyl ring, which is further connected to a methyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenyl)-2-methyloxirane typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a [2+2] cycloaddition reaction of alkenes with allenoates under visible light irradiation in the presence of a ruthenium (II) photocatalyst.
Attachment to the Phenyl Ring: The cyclobutyl group is then attached to the phenyl ring via a Suzuki-Miyaura coupling reaction using potassium cyclobutyltrifluoroborate and aryl chlorides.
Formation of the Methyloxirane Moiety: The final step involves the formation of the methyloxirane moiety through an epoxidation reaction of the corresponding alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the epoxide ring to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted epoxides.
Scientific Research Applications
2-(2-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutylphenyl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylphenylmethyloxirane: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Cyclohexylphenylmethyloxirane: Contains a cyclohexyl group instead of a cyclobutyl group.
Phenylmethyloxirane: Lacks the cycloalkyl group, making it less sterically hindered.
Uniqueness
2-(2-Cyclobutylphenyl)-2-methyloxirane is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-cyclobutylphenyl)-2-methyloxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-14-13)12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIRQDJDMWPHJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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